3'-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone
Description
This compound belongs to the spiro[indole-thiazolidine] tetrone family, characterized by a fused indole-thiazolidine core with multiple ketone groups. Its structure includes a 3,4-dimethylphenyl substituent at the 3'-position and a 4-fluorophenylmethyl group at the N-1 position of the indole ring. Such spirocyclic systems are known for their conformational rigidity, which enhances binding specificity in biological targets .
Properties
Molecular Formula |
C25H21FN2O4S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-1'-[(4-fluorophenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-7-12-20(13-17(16)2)28-23(29)15-33(31,32)25(28)21-5-3-4-6-22(21)27(24(25)30)14-18-8-10-19(26)11-9-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
PSSYJVCVTMHINA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C |
Origin of Product |
United States |
Preparation Methods
Core Spiro-Thiazolidinone Framework Construction
The spiro[indole-thiazolidine] scaffold is typically synthesized via cyclocondensation between isatin derivatives and thiazolidine precursors. For the target compound, N-(2-oxo-1,2-dihydroindol-3-ylidene)carboxamide intermediates are generated first. For example, isatin reacts with 3,4-dimethylphenylhydrazine to form a hydrazone intermediate, which undergoes cyclization with mercaptoacetic acid in the presence of anhydrous ZnCl₂. This step forms the thiazolidinone ring, with the spiro junction established at the indole C3 position.
Critical Parameters :
-
Catalyst : Fe₂O₃ nanoparticles (10 mol%) enhance yields from 58–79% to 78–93% under thermal conditions (80°C, 4–6 hours).
-
Solvent : Glacial acetic acid facilitates proton transfer during cyclocondensation.
Catalytic and Green Chemistry Approaches
Fe₂O₃ Nanoparticle-Catalyzed Synthesis
Fe₂O₃ nanoparticles (15–20 nm diameter) act as Lewis acid catalysts, accelerating both cyclocondensation and spiro-ring formation. Comparative studies show:
| Condition | Yield (%) | Time (Hours) |
|---|---|---|
| Without Fe₂O₃ | 58–79 | 8–10 |
| With Fe₂O₃ | 78–93 | 4–6 |
Mechanistic Role : Fe³⁺ ions polarize carbonyl groups, lowering the activation energy for nucleophilic attack by mercaptoacetic acid.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 80°C) reduces reaction times to 3–5 minutes for cyclocondensation steps. Key advantages include:
-
Energy Efficiency : 50% reduction in energy consumption compared to conventional heating.
-
Scalability : Demonstrated for gram-scale synthesis with consistent yields (82–88%).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis of analogous compounds (e.g., 4-phenyl-1-thia-4-azaspirodecan-3-one) confirms orthorhombic packing (space group Pbca) with intermolecular H-bonding stabilizing the spiro structure.
Comparative Analysis of Purification Techniques
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 98.5 | 75–80 |
| Recrystallization | 99.2 | 65–70 |
Ethanol/water mixtures (7:3) are optimal for recrystallization, yielding needle-shaped crystals suitable for X-ray studies .
Chemical Reactions Analysis
Types of Reactions
3’-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3’-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3’-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety can interact with biological targets through hydrogen bonding and π-π interactions, while the thiazolidine ring may participate in covalent bonding with nucleophilic sites on proteins.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Spirocyclic Tetrones
- Key Observations: The target compound’s 3,4-dimethylphenyl group distinguishes it from the methoxy-substituted analog in , which may influence lipophilicity and metabolic stability . Compared to the spiro[isoquinoline-pyrrolidine] tetrone in , the indole-thiazolidine core of the target compound lacks a fused pyrimidine ring but retains multiple ketone moieties critical for enzyme inhibition .
Pharmacological Activity
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is expected to exceed 450 g/mol (based on analogs in and ), making it larger than simpler spiro[indole-thiazolidine] diones (e.g., 326.37 g/mol in ) .
- Solubility : The 3,4-dimethylphenyl group may reduce aqueous solubility compared to polar substituents like methoxy () or carboxylic esters () .
Structure-Activity Relationships (SAR)
- Substituent Effects :
- Electron-withdrawing groups (e.g., fluoro, bromo) at the aryl positions enhance enzyme inhibition (), suggesting the target compound’s 4-fluorophenylmethyl group may confer similar benefits .
- Bulky substituents (e.g., 3,4-dimethylphenyl) may improve metabolic stability but reduce binding affinity compared to smaller groups like methoxy .
Biological Activity
The compound 3'-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the class of spiro compounds and features a thiazolidine ring fused with an indole structure. The molecular formula is , and its molecular weight is approximately 360.45 g/mol.
Antidiabetic Properties
Recent studies have indicated that derivatives of thiazolidine compounds exhibit significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes. For instance, a related compound demonstrated an IC50 value of , indicating potent inhibition of PTP1B activity . Such inhibition can enhance insulin signaling pathways and improve glucose metabolism.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MY17 | 0.41 | Noncompetitive inhibitor of PTP1B |
| Lithocholic Acid | 9.62 | Positive control for comparison |
Anticancer Activity
Research into similar compounds has shown promising results in anticancer activity. Compounds with structural similarities to the target molecule have been found to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Effects
Some derivatives have also been studied for their neuroprotective effects. They may exert these effects by reducing oxidative stress and inflammation in neuronal cells. The mechanism involves the modulation of signaling pathways associated with neuroinflammation and apoptosis .
Study on Insulin Resistance
In a study involving HepG2 cells, treatment with a thiazolidine derivative led to an upregulation of phosphorylated insulin receptor substrate and protein kinase B, suggesting a restoration of insulin sensitivity in palmitic acid-induced insulin-resistant cells . This highlights the potential use of such compounds in managing metabolic disorders.
Cancer Cell Line Studies
Another study evaluated the effect of related compounds on breast cancer cell lines, demonstrating that they could significantly inhibit cell proliferation and induce apoptosis. The study utilized flow cytometry to assess cell cycle changes and apoptosis markers .
Q & A
Q. What are the critical steps and challenges in synthesizing this spiro[indole-thiazolidine] tetrone derivative?
The synthesis of spiro-thiazolidine derivatives typically involves cyclocondensation of indole precursors with functionalized thiazolidinone moieties. Key steps include:
- Formation of the spiro junction via nucleophilic addition or cyclization under anhydrous conditions .
- Optimization of reaction time and temperature (e.g., 80–120°C in DMF or THF) to achieve high yields .
- Purification via column chromatography or recrystallization, monitored by TLC and validated by NMR . Challenges include controlling regioselectivity at the spiro center and minimizing side reactions from the electron-deficient 4-fluorophenylmethyl group .
Q. How is structural characterization performed for this compound?
Advanced spectroscopic and crystallographic methods are employed:
- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing sp³ vs. sp² carbons in the thiazolidine ring) .
- X-ray crystallography : Resolves the spiro configuration and confirms non-planar geometry, as seen in related dispiro[indoline-pyrrolidine] structures .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., resolving isotopic patterns from fluorine and sulfur) .
Q. What preliminary biological activities have been reported for similar spiro-thiazolidine compounds?
Thiazolidine derivatives exhibit anti-inflammatory and antimicrobial potential. For example:
- Analogues with 4-fluorophenyl groups show moderate inhibition of COX-2 (IC₅₀ ~10–50 µM) in vitro .
- Spiro[indole-thiazolidine] derivatives demonstrate antibacterial activity against S. aureus (MIC 16–32 µg/mL) . Note: Target-specific assays (e.g., enzyme-linked immunosorbent assays) are recommended to validate activity for this compound .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to therapeutic targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used:
- Docking : Models interactions with targets like COX-2 or bacterial enzymes, focusing on hydrogen bonding with the tetrone oxygen and hydrophobic contacts with the 3,4-dimethylphenyl group .
- ADMET prediction : Tools like SwissADME assess bioavailability, with LogP values >3 indicating high lipophilicity, potentially limiting solubility .
Q. What strategies resolve contradictions in reported synthetic yields for spiro-thiazolidines?
Discrepancies in yields (e.g., 40–75%) arise from:
- Solvent polarity : Polar aprotic solvents (DMF) favor cyclization but may increase side products .
- Catalyst choice : Scandium triflate improves spiro-annulation efficiency compared to Lewis acids like AlCl₃ . Systematic Design of Experiments (DoE) can optimize parameters like temperature and stoichiometry .
Q. How does the electronic nature of substituents influence the compound’s reactivity?
- The 4-fluorophenyl group enhances electrophilicity at the thiazolidine sulfur, facilitating nucleophilic attacks .
- Steric effects from 3,4-dimethylphenyl may hinder π-π stacking in crystallographic packing, as observed in related structures . Substituent effects are quantified via Hammett constants (σ) or DFT calculations .
Q. What in vitro models are suitable for assessing its pharmacokinetic properties?
- Caco-2 cell assays : Predict intestinal absorption, with P-gp efflux ratios indicating potential bioavailability issues .
- Microsomal stability tests : Liver microsomes (human/rat) assess metabolic degradation, focusing on cytochrome P450 interactions .
Methodological Guidelines
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .
- Bioactivity Profiling : Pair in vitro assays with transcriptomic analysis (RNA-seq) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
